3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique structure combining elements of beta-carboline and thienopyrimidine
Preparation Methods
The synthesis of 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the beta-carboline intermediate, which is then coupled with a thienopyrimidine derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the beta-carboline moiety, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures under specific conditions
Scientific Research Applications
Medicinal Chemistry: It shows promise as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Pharmacology: The compound’s interactions with biological targets make it a candidate for studying receptor binding and enzyme inhibition.
Materials Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-carboline moiety is known to interact with central nervous system receptors, potentially modulating neurotransmitter activity. The thienopyrimidine part of the molecule may contribute to its binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other beta-carboline derivatives and thienopyrimidine analogs. Compared to these, 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its combined structural features, which may offer unique biological activities and chemical properties. Some similar compounds are:
1H-Carbazole, 2,3,4,9-tetrahydro-: A simpler beta-carboline derivative with known pharmacological activities.
4-Hydroxy-2-quinolones: Compounds with similar heterocyclic structures and diverse biological activities.
Properties
Molecular Formula |
C19H16N4O2S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16N4O2S/c24-17(10-23-11-20-18-14(19(23)25)6-8-26-18)22-7-5-13-12-3-1-2-4-15(12)21-16(13)9-22/h1-4,6,8,11,21H,5,7,9-10H2 |
InChI Key |
IEONSSQGKZBFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CN4C=NC5=C(C4=O)C=CS5 |
Origin of Product |
United States |
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